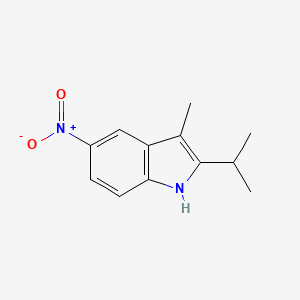

2-Isopropyl-3-methyl-5-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

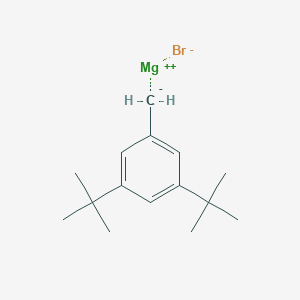

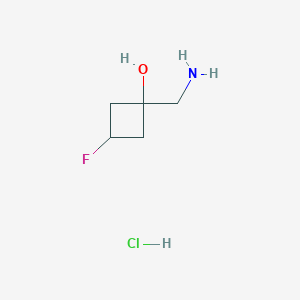

2-Isopropyl-3-methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .

Molecular Structure Analysis

The InChI code for 2-Isopropyl-3-methyl-5-nitro-1H-indole is 1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 . This indicates that the molecule consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The molecule is substituted with isopropyl and methyl groups at the 2nd and 3rd positions, respectively, and a nitro group at the 5th position .Aplicaciones Científicas De Investigación

Pharmaceutical Research Protein Kinase Inhibitors

Indole derivatives, including compounds similar to 2-isopropyl-3-methyl-5-nitro-1H-indole, are known to serve as reactants for the preparation of protein kinase C theta (PKCθ) inhibitors. These inhibitors have potential therapeutic applications in treating autoimmune diseases and cancers due to their role in T-cell activation and proliferation .

Tubulin Polymerization Inhibition

Another application in pharmaceutical research is the development of tubulin polymerization inhibitors. Indole-based compounds can interfere with tubulin dynamics, which is a promising strategy for anticancer drug design because of the critical role of microtubule formation in cell division .

Peptide-Mimetic Protease-Activated Receptor Antagonists

Indoles are also used in creating peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists. PAR-1 is involved in tumor progression and metastasis, making these antagonists valuable for cancer treatment research .

Cytosolic Phospholipase A2α Inhibition

Compounds derived from indoles, like 2-isopropyl-3-methyl-5-nitro-1H-indole, may be used to inhibit cytosolic phospholipase A2α, an enzyme implicated in various inflammatory diseases, thus providing a pathway for developing anti-inflammatory drugs .

Nanocomposite Material Research

The structural properties of indole derivatives make them suitable for research into nanocomposites, which are materials composed of nanoparticles embedded within a matrix of another material. These can have unique electrical, optical, or mechanical properties .

NMR Solvent Applications

Due to their unique electronic structures, indole derivatives can be used as solvents in nuclear magnetic resonance (NMR) spectroscopy, aiding in the analysis of chemical compounds .

Organometallic Compound Synthesis

The nitro group and other functional groups present in 2-isopropyl-3-methyl-5-nitro-1H-indole may facilitate its use in synthesizing organometallic compounds, which are useful in various catalytic and materials science applications .

Agricultural Chemistry Plant Hormone Analogues

Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid and could potentially be used to synthesize analogues that regulate plant growth and development .

Mecanismo De Acción

Target of Action

The compound 2-Isopropyl-3-methyl-5-nitro-1H-indole, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A . .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

3-methyl-5-nitro-2-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBFEAHEHJEAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-3-methyl-5-nitro-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)